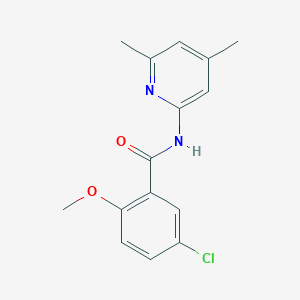![molecular formula C9H10ClN3O3 B5864244 methyl 2-{[(3-chlorophenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B5864244.png)
methyl 2-{[(3-chlorophenyl)amino]carbonyl}hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(3-chlorophenyl)amino]carbonyl}hydrazinecarboxylate is a chemical compound that has been widely researched for its potential applications in various fields. This compound is also known as MCC and has been synthesized using various methods. In
Scientific Research Applications
MCC has been extensively researched for its potential applications in various fields. One of the most promising applications of MCC is in the field of cancer research. Studies have shown that MCC has anti-cancer properties and can inhibit the growth of cancer cells. MCC has also been studied for its potential use in the treatment of tuberculosis, malaria, and other infectious diseases.
Mechanism of Action
The mechanism of action of MCC is not fully understood. However, studies have shown that MCC inhibits the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death.
Biochemical and physiological effects:
MCC has been shown to have both biochemical and physiological effects. Biochemically, MCC inhibits the activity of enzymes involved in DNA synthesis, as mentioned earlier. Physiologically, MCC has been shown to induce apoptosis or programmed cell death in cancer cells. MCC has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
MCC has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. MCC is also stable and has a long shelf life. However, there are also some limitations to using MCC in lab experiments. MCC is toxic and must be handled with care. It also has low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on MCC. One direction is to explore its potential use in combination with other anti-cancer drugs. Another direction is to investigate its potential use in the treatment of other diseases such as tuberculosis and malaria. Additionally, further research is needed to fully understand the mechanism of action of MCC and its potential side effects.
Conclusion:
In conclusion, MCC is a chemical compound that has been extensively researched for its potential applications in various fields. It can be synthesized using various methods and has been shown to have anti-cancer and anti-inflammatory properties. MCC has several advantages for lab experiments but also has limitations. There are several future directions for research on MCC, including its potential use in combination with other drugs and its use in the treatment of other diseases.
Synthesis Methods
MCC can be synthesized using various methods. One of the most commonly used methods is the reaction between 3-chloroaniline and methyl hydrazinecarboxylate. The reaction takes place in the presence of a catalyst such as palladium on carbon and yields MCC as a white crystalline solid. Other methods of synthesis include the reaction between 3-chloroaniline and methyl hydrazinecarboxylate in the presence of a base such as sodium hydroxide.
properties
IUPAC Name |
methyl N-[(3-chlorophenyl)carbamoylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O3/c1-16-9(15)13-12-8(14)11-7-4-2-3-6(10)5-7/h2-5H,1H3,(H,13,15)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBRBJGXFAKPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylamino)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5864170.png)





![6-cyclopentyl-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5864210.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5864214.png)

![4-[({[amino(3,4-dimethoxyphenyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5864245.png)

![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5864249.png)
